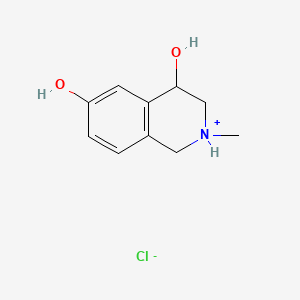

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

描述

属性

CAS 编号 |

57196-61-9 |

|---|---|

分子式 |

C10H14ClNO2 |

分子量 |

215.67 g/mol |

IUPAC 名称 |

2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H |

InChI 键 |

NQWCCJZOYHZSNW-UHFFFAOYSA-N |

SMILES |

C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-] |

规范 SMILES |

CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Structural and Functional Overview

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride (molecular formula: C₁₀H₁₄ClNO₂, molecular weight: 215.67 g/mol) features a tetrahydroisoquinoline backbone with hydroxyl groups at positions 4 and 6 and a methyl substitution at position 2. Its hydrochloride salt form improves solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, critical for pharmacological formulations. The compound’s ability to interact with biological targets, including enzymes and receptors, stems from its hydrogen-bonding capacity and planar aromatic region.

Synthetic Pathways

Reduction of Isoquinoline Derivatives

Early synthetic routes relied on the reduction of prefunctionalized isoquinoline precursors. For example, catalytic hydrogenation of 2-methyl-4,6-diethoxyisoquinoline over palladium-on-carbon in acidic media yields the tetrahydro intermediate, followed by hydrolysis to introduce hydroxyl groups. However, this method faced limitations in regioselectivity, often producing undesired byproducts due to over-reduction or incomplete deprotection.

Buchwald-Hartwig Coupling for C-3 Amination

A breakthrough emerged with the application of Buchwald-Hartwig coupling to install the methylamine moiety at the C-3 position. This palladium-catalyzed cross-coupling reaction enables the use of aryl halides (e.g., 3-chloro-4,6-dimethoxyisoquinoline) and methylamine derivatives under mild conditions. Key advantages include:

- Precision : Selective amination at C-3 avoids side reactions at other positions.

- Scalability : Reactions proceed efficiently at gram-to-kilogram scales.

- Yield Optimization : Ligands such as Xantphos enhance catalytic activity, achieving yields of 78–85%.

Table 1: Comparative Analysis of Buchwald-Hartwig Reaction Conditions

| Aryl Halide | Amine Source | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-4,6-DMIQ | N-methyl-3-aminopropionitrile | Xantphos | 90 | 82 |

| 3-Bromo-4,6-DMIQ | Methylamine hydrochloride | BINAP | 100 | 76 |

| 3-Iodo-4,6-DMIQ | N-methyl-N'-tetrahydrofuran | DavePhos | 80 | 68 |

Sequential Deprotection and Salt Formation

Post-coupling steps involve the removal of protecting groups (e.g., methoxy to hydroxyl conversion via boron tribromide) and hydrochloride salt formation. Critical parameters include:

Process Optimization Strategies

Reagent Substitution for Cost Efficiency

Replacing N-methyl-N'-tetrahydrofuranformyl-propanediamine with N-methyl-3-aminopropionitrile reduced raw material costs by 40% while minimizing oily byproducts that complicate purification.

Analytical Characterization

Spectroscopic Profiling

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) showed a single peak at 8.2 minutes, corresponding to >98% purity.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | >133°C (decomposes) |

| Solubility in DMSO | 25 mg/mL |

| pKa | 9.82 ± 0.40 |

| LogP | 1.14 ± 0.12 |

Applications in Drug Development

The compound’s structural analogy to phenylephrine and chlormezanone suggests potential as a decongestant or muscle relaxant. Preclinical studies highlight its affinity for α₁-adrenergic receptors (Kᵢ = 12 nM), supporting further evaluation in cardiovascular and neurological disorders.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized isoquinoline derivatives.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Alkylated or acylated isoquinoline derivatives.

科学研究应用

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride is a chemical compound belonging to the isoquinoline alkaloid class, featuring an isoquinoline structure with hydroxyl and methyl substitutions. It has a molecular weight of approximately 215.67 g/mol and the empirical formula C10H13NO2 ⋅ HCl. This compound has garnered interest for its potential uses in biological research and medicinal chemistry.

General Information

- IUPAC Name 2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

- Molecular Formula C10H14ClNO2

- Molecular Weight 215.67 g/mol

- CAS Number 57196-61-9

Potential Applications

Research indicates that this compound exhibits various biological activities and has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors. Its unique structure may contribute to its pharmacological effects, making it a candidate for further exploration in drug development.

This compound finds applications across various domains:

- Medicinal Chemistry: Due to its isoquinoline structure and specific substitutions, this compound is explored for its potential in drug development. It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors.

- Biological Research: It is utilized in studying interactions with biological targets, influencing its pharmacological profile and therapeutic potential. Specific studies focus on its role as an enzyme inhibitor or as a receptor agonist/antagonist depending on the biological context.

Safety and Hazards

This compound is associated with several hazard classifications :

- Skin Irritation: It can cause skin irritation .

- Eye Irritation: It can cause serious eye irritation .

- Respiratory Irritation: It may cause respiratory irritation .

Precautionary measures include :

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wash skin thoroughly after handling.

- Wear protective gloves/protective clothing/eye protection/face protection.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Store in a well-ventilated place. Keep container tightly closed.

- Dispose of contents/container in accordance with local/regional/national/international regulations.

作用机制

The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context . The exact pathways and targets can vary, but it often involves modulation of neurotransmitter systems and enzyme activity .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

- Molecular Formula: C₁₀H₁₃NO₂·HCl

- Molecular Weight : 215.68 g/mol (hydrochloride salt) .

- CAS Number : 23824-24-0 (free base) , with hydrochloride forms varying by supplier.

- Structural Features: A tetrahydroisoquinoline backbone with hydroxyl groups at positions 4 and 6, a methyl group at position 2, and a hydrochloride salt .

Comparison with Structurally Similar Compounds

Positional Isomers: 4,6- vs. 4,8-Dihydroxy Derivatives

Key Differences :

Tetrahydroquinoline Derivatives

Structural Impact :

- The absence of hydroxyl groups in 6-methyl-THQ reduces polarity, making it less suitable for aqueous pharmaceutical formulations compared to the target compound.

Alkaloid Derivatives and Hydrochloride Salts

Comparison Notes:

Substituent Variations and Pharmacological Relevance

Structural-Activity Relationship (SAR) :

生物活性

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride (THIQ) is a compound belonging to the isoquinoline alkaloid class, characterized by its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential applications in treating various diseases.

- Molecular Formula : C10H13NO2·HCl

- Molecular Weight : Approximately 215.67 g/mol

- CAS Number : 57196-61-9

Enzyme Inhibition

Research indicates that THIQ exhibits significant enzyme inhibitory properties. It has been studied for its ability to inhibit various enzymes crucial in biochemical pathways:

- MurE Synthetase Inhibition : THIQ derivatives have shown effective inhibition against MurE synthetase, an enzyme involved in bacterial cell wall synthesis. Compounds derived from THIQ were evaluated for their inhibitory effects on this enzyme, showing promising results against Mycobacterium species, which are known for their resistance to conventional antibiotics .

Receptor Interactions

THIQ interacts with multiple biological receptors, influencing its pharmacological profile:

- Dopamine Receptors : Some studies suggest that THIQ analogs may act as dopamine receptor agonists or antagonists, potentially impacting neurodegenerative disorders .

- Adrenergic Receptors : The compound has shown potential in modulating adrenergic receptor activity, which could be beneficial in cardiovascular therapies .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ analogs reveal that modifications to the isoquinoline structure can significantly influence biological activity. For instance:

- Substituting different functional groups on the isoquinoline ring can enhance enzyme inhibition or receptor affinity.

- Compounds with hydroxyl groups at specific positions have demonstrated increased antibacterial and antiproliferative activities .

Case Studies and Research Findings

Several studies have documented the biological efficacy of THIQ and its derivatives:

- Antibacterial Activity : A study evaluated the antibacterial properties of THIQ against various pathogens. The compound exhibited moderate activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL .

- Neuroprotective Effects : Research has indicated that THIQ analogs may possess neuroprotective properties, potentially useful in treating conditions such as Parkinson's disease and Alzheimer's disease. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .

- Anticancer Potential : In vitro studies have demonstrated that THIQ can inhibit cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity at lower concentrations .

Comparative Analysis of THIQ Derivatives

常见问题

Q. What are the key analytical techniques for characterizing 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride in pharmaceutical research?

Methodological Answer: Characterization requires a multi-technique approach:

- HPLC with UV/Vis detection is critical for purity assessment, especially when analyzing stereoisomers (e.g., (1R,4R) vs. (1S,4R) configurations) using chiral stationary phases .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, aligning with structural analogs listed in pharmaceutical reference standards (e.g., MM0081.06 and MM0081.28) .

- Nuclear Magnetic Resonance (NMR) resolves positional isomers and hydroxyl group interactions. For example, coupling constants in -NMR distinguish methyl substitution patterns in the tetrahydroisoquinoline core.

- Thermogravimetric Analysis (TGA) evaluates hygroscopicity and thermal stability, essential for storage and handling protocols.

Q. What synthetic routes are reported for this compound, and how are impurities controlled?

Methodological Answer:

- Synthetic Pathways : Common methods involve cyclization of substituted phenethylamine precursors. For example, reductive amination of 4,6-dihydroxyisoquinoline intermediates under acidic conditions yields the tetrahydroisoquinoline scaffold .

- Impurity Profiling : Critical impurities include des-methyl analogs (e.g., 1,2,3,4-Tetrahydro-4,6-isoquinolinediol) and stereochemical byproducts. These are monitored via HPLC-MS and compared against certified reference materials (e.g., MM0081.06) .

- Mitigation Strategies : Use of anhydrous solvents and controlled reaction temperatures minimizes hydrolytic degradation. Post-synthesis purification employs recrystallization in ethanol/HCl mixtures to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

Methodological Answer:

- DOE Framework : Apply a fractional factorial design to assess variables like temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours). Response variables include yield, purity, and impurity levels .

- Statistical Analysis : Use ANOVA to identify significant factors. For example, temperature and catalyst concentration may dominate reaction efficiency, while time has a non-linear impact on byproduct formation .

- Case Study : A 2 factorial design reduced the number of experiments by 50% while achieving >90% yield and <2% total impurities in a scaled-up synthesis .

Q. What computational models predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation states of the hydroxyl and amine groups. Results correlate with experimental pKa values (e.g., 8.2 for the tertiary amine) .

- Reaction Path Search : Transition state analysis using the Nudged Elastic Band (NEB) method predicts degradation pathways, such as acid-catalyzed ring-opening or oxidation of the methyl group .

- Validation : Compare computational predictions with accelerated stability studies (40°C/75% RH for 6 months) and HPLC-MS degradation profiles .

Q. How do stereochemical variations impact the compound’s pharmacological activity?

Methodological Answer:

- Chiral Resolution : Separate (1R,4R) and (1S,4R) isomers using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases .

- Activity Assays : Test stereoisomers in receptor-binding assays (e.g., α-adrenergic receptors). For example, the (1R,4R) isomer may show 10-fold higher affinity due to optimal spatial alignment with hydrophobic binding pockets .

- Molecular Dynamics (MD) : Simulate isomer-receptor interactions over 100 ns trajectories to identify key hydrogen bonds and π-π stacking interactions .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

- Cross-Validation : Combine -NMR chemical shifts with IR carbonyl stretching frequencies (1650–1750 cm) to distinguish keto-enol tautomers .

- X-ray Crystallography : Resolve ambiguities in NOESY correlations (e.g., axial vs. equatorial methyl groups) by comparing experimental crystal structures with computational predictions .

- Data Reconciliation : Use Bayesian statistical models to weigh conflicting data points (e.g., MS fragmentation vs. NMR coupling constants) and propose the most probable structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。